molecular formula C25H27N5O5 B8270101 AVN-944 CAS No. 501345-02-4

AVN-944

Cat. No.: B8270101
CAS No.: 501345-02-4
M. Wt: 477.5 g/mol
InChI Key: GYCPCOJTCINIFZ-JXFKEZNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AVN-944, also known as VX-944, is a selective, noncompetitive, and orally available inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) with a Ki of 6-10 nM for both human IMPDH isoforms . IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, and its inhibition by AVN-944 depletes cellular GTP pools, thereby disrupting RNA and DNA synthesis . This mechanism leads to a cascade of anti-proliferative effects, making AVN-944 a valuable compound for oncology research. In preclinical studies, AVN-944 has demonstrated potent activity against a range of cancer cells. It inhibits proliferation and induces cell death in both androgen-sensitive and androgen-independent prostate cancer cell lines, causing G1 or S-phase cell cycle arrest . Research shows its effects are mediated through both caspase-dependent and caspase-independent pathways, the induction of p53-target proteins like Bax and Noxa, and the suppression of survivin . Furthermore, AVN-944 can promote the differentiation of androgen-independent prostate cancer cells, sensitizing them to TRAIL-induced apoptosis . Beyond its established role in cancer research, a recent AI-driven in silico study has identified AVN-944 as a repurposable candidate drug against the human metapneumovirus (hMPV), suggesting it may prevent viral membrane fusion . This product is supplied as a crystalline solid and is for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501345-02-4

Molecular Formula

C25H27N5O5

Molecular Weight

477.5 g/mol

IUPAC Name

[(2S)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate

InChI

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20-/m0/s1

InChI Key

GYCPCOJTCINIFZ-JXFKEZNVSA-N

Isomeric SMILES

CC[C@@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Canonical SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Origin of Product

United States

Elucidation of Molecular and Cellular Mechanisms of Avn 944

Primary Mechanism: IMPDH Enzyme Inhibition

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) catalyzes the rate-limiting step in the de novo synthesis pathway of guanine (B1146940) nucleotides, converting inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP). medchemexpress.comnih.govnih.govaacrjournals.org This pathway is particularly important in rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for guanine nucleotides. nih.govnih.govaxonmedchem.comnovocib.com By inhibiting IMPDH, AVN-944 effectively blocks this critical biosynthetic route. nih.govaxonmedchem.comcaymanchem.com

Specific Inhibition Kinetics and Binding Characteristics for Human IMPDH Isoforms

Mammalian cells express two isoforms of IMPDH: type I and type II. aacrjournals.orgfrontiersin.orgscienceopen.com These isoforms share significant sequence identity and similar kinetic properties, although their tissue expression levels can differ, with IMPDH2 often being the predominant isoform in proliferating cells. novocib.comfrontiersin.orgscienceopen.com

AVN-944 has been characterized as a potent, selective, and noncompetitive inhibitor of human IMPDH. medchemexpress.commedchemexpress.comcaymanchem.com Research indicates that AVN-944 inhibits both human IMPDH isoforms, IMPDH1 and IMPDH2, with similar potency. caymanchem.comresearchgate.net Reported Ki values for AVN-944 against both human IMPDH isoforms are in the range of 6-10 nM. nih.govcaymanchem.comresearchgate.net

While the precise details of AVN-944's binding characteristics are subject to ongoing research, its classification as a noncompetitive inhibitor suggests it binds to the enzyme at a site distinct from the active site where the substrate (IMP) and cofactor (NAD+) bind. medchemexpress.commedchemexpress.comnih.gov This mode of inhibition can trap an enzyme-substrate intermediate, specifically the E-XMP* complex, similar to other IMPDH inhibitors like mycophenolic acid (MPA). nih.gov

Direct Consequences on Intracellular Guanine Nucleotide (GTP) Pool Depletion

The direct and most significant consequence of IMPDH inhibition by AVN-944 is the depletion of intracellular guanine nucleotide pools, particularly guanosine (B1672433) triphosphate (GTP). medchemexpress.commedchemexpress.comnih.govaacrjournals.orgmdpi.comuni.luuni-freiburg.desydlabs.comnih.govresearchgate.netnih.gov GTP is a vital molecule involved in numerous cellular processes, including DNA and RNA synthesis, signal transduction via G proteins, and energy metabolism. nih.govnih.govaxonmedchem.com

The reduction in GTP levels due to AVN-944 treatment has been observed in various cell lines. aacrjournals.orgnih.gov This depletion is a key pharmacodynamic effect of the compound and has been shown to correlate with its clinical response in studies. mdpi.com The decrease in GTP pools can trigger a stress response in cells, as indicated by the induction of genes like HspA1A, which correlates with GTP depletion in cancer cell lines. nih.govdrugbank.com

Downstream Cellular Responses and Pathway Modulation

The depletion of intracellular GTP pools by AVN-944 leads to a cascade of downstream cellular responses, affecting various essential pathways and ultimately impacting cell fate. nih.govnih.govaxonmedchem.comaacrjournals.org

Disruption of Macromolecular Synthesis: DNA and RNA Perturbations

GTP is a critical precursor for the synthesis of both DNA and RNA. nih.govnih.govaxonmedchem.comcaymanchem.com By reducing the availability of GTP, AVN-944 directly interferes with these fundamental processes. nih.govnih.govaxonmedchem.comcaymanchem.com

Studies have shown that AVN-944 treatment leads to a disruption of DNA and RNA synthesis. medchemexpress.comaxonmedchem.comcaymanchem.comaacrjournals.orgmdpi.comuni-freiburg.desydlabs.comidrblab.netnih.govnih.gov This disruption is a major contributor to the observed inhibition of cell proliferation in various cancer cell lines. axonmedchem.comcaymanchem.com Specifically, the depletion of guanine nucleotides has been shown to cause an early and significant reduction in the synthesis of the 45S precursor ribosomal RNA (rRNA), which is essential for ribosome biogenesis. nih.gov

The interference with macromolecular synthesis can also lead to cell cycle arrest. axonmedchem.com For instance, IMPDH inhibition can cause a block at the G1/S interface of the cell cycle, preventing cells from progressing and dividing. axonmedchem.com

Apoptosis Induction Pathways

Beyond inhibiting proliferation, AVN-944 has been shown to induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. medchemexpress.comnih.govaxonmedchem.comcaymanchem.comsydlabs.comnih.gov

Caspase-Independent Cell Death Mechanisms (e.g., Bax/AIF/Endo G Pathway Activation)

Interestingly, research indicates that AVN-944 primarily induces apoptosis through caspase-independent pathways, particularly in certain cancer cell types like multiple myeloma cells. nih.govaxonmedchem.comaacrjournals.orgmdpi.comnih.gov While some modest cleavage of caspases 3, 8, and 9 may be observed, the pan-caspase inhibitor z-VAD-fmk does not inhibit AVN-944-induced apoptosis, suggesting that caspases are not the primary mediators of cell death in this context. nih.gov

Instead, AVN-944-induced apoptosis involves the activation and translocation of mitochondrial proapoptotic proteins. medchemexpress.commedchemexpress.comnih.gov Key players in this caspase-independent pathway include Bax, Apoptosis-Inducing Factor (AIF), and Endonuclease G (Endo G). nih.govaxonmedchem.comaacrjournals.orgmdpi.comnih.gov

Studies have shown that AVN-944 treatment leads to the upregulation of Bax and Bak proteins. medchemexpress.commedchemexpress.comnih.gov Subsequently, AIF and Endo G are released from the mitochondria and translocate to the cytosol. medchemexpress.commedchemexpress.comnih.gov AIF and Endo G are known to induce DNA fragmentation and nuclear condensation, hallmarks of apoptosis, in a caspase-independent manner. nih.gov This suggests that AVN-944 triggers cell death by promoting the mitochondrial release and subsequent action of these proapoptotic factors. nih.gov

Here is a summary of some research findings related to AVN-944's effects on cell lines:

Cell LineEffect of AVN-944 (Concentration, Time)Key FindingsSource
Multiple Myeloma (MM) cell lines (RPMI8226, MM.1S, U266)Inhibition of growth (0-1 μM, 48 h)Dose-dependent growth inhibition; IC50 values: 450-600 nM at 48h. medchemexpress.com medchemexpress.com
MM cell lines (MM.1S, RPMI8226)Apoptosis induction (800 nM, 48-72 h)Induced apoptosis; Modest caspase activation; Upregulation of Bax and Bak; Translocation of AIF and Endo G. medchemexpress.commedchemexpress.comnih.gov medchemexpress.commedchemexpress.comnih.gov
Drug-resistant MM cell lines (RPMI8226-Dox40, RPMI8226-LR5, MM.1R)Inhibition of growthIC50 values similar to parental drug-sensitive lines. medchemexpress.com medchemexpress.com
Human MV-4-11 and murine Ba/F3-Flt3-ITD-dependent cell linesInhibition of proliferationIC50 values: 26 nM (MV-4-11), 30 nM (Ba/F3-Flt3-ITD). medchemexpress.com medchemexpress.com
K562 cellsGrowth inhibitionInhibits growth. nih.gov nih.gov
Raji B and CCRF-CEM T cellsApoptosis inductionInduces apoptosis. nih.gov nih.gov
HT-29 and KG-1 cellsGene expression changesChanges in gene expression correlated with guanine depletion. aacrjournals.org aacrjournals.org
Prostate cancer cells (LNCaP, CWR22Rv1, DU145)Apoptosis inductionInduced caspase-dependent and caspase-independent cell death; Induced expression of p53-target proteins (Bok, Bax, Noxa); Suppressed survivin expression. sydlabs.com sydlabs.com
Caspase-Dependent Apoptotic Signaling

AVN-944 has been shown to induce caspase-dependent apoptosis in certain cancer cell lines. Studies in prostate cancer cells, specifically 22Rv1 and LNCaP cells, demonstrated the cleavage and activation of caspase-2 following AVN-944 treatment. In 22Rv1 cells, activation of caspase-9 and caspase-3, along with PARP cleavage, was also detected, suggesting the involvement of the mitochondrial apoptotic pathway nih.gov. In LNCaP cells, while caspase-2 was activated, the activation of caspase-9 was minimal despite the release of mitochondrial proteins nih.gov. The use of a pan-caspase inhibitor, z-VAD-fmk, indicated that AVN-944-induced cell death in 22Rv1 and LNCaP cells was caspase-dependent nih.gov.

Mitochondrial Proapoptotic Protein Translocation (e.g., AIF, Cytochrome c, Smac)

AVN-944 treatment leads to the release of several proapoptotic proteins from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway. In LNCaP prostate cancer cells, AVN-944 induced the release of AIF (Apoptosis-Inducing Factor), cytochrome c, and Smac (Second Mitochondrial Activator of Caspases) from mitochondria nih.gov. Similarly, in 22Rv1 cells, AVN-944 treatment resulted in the release of cytochrome c, and to a lesser extent, AIF and Smac nih.gov. In multiple myeloma cell lines (MM.1S and RPMI8226), AVN-944 was observed to induce the translocation of mitochondrial proapoptotic proteins, including AIF and Endonuclease G (Endo G), to cytosolic fractions medchemexpress.commedchemexpress.com. While cytochrome c release typically leads to caspase-9 activation and subsequent caspase-3 activation scielo.org.arrndsystems.com, the extent of caspase activation varied among cell lines treated with AVN-944 nih.gov. AIF translocation to the nucleus can induce chromatin condensation and DNA fragmentation independently of caspase activation scielo.org.arrndsystems.com.

Modulation of Apoptotic Regulatory Proteins (e.g., Bax, Bak, Bcl-2 Family, XIAP, Bad)

AVN-944 influences the expression levels of various proteins belonging to the Bcl-2 family, which are central regulators of apoptosis explorationpub.com. In androgen-responsive prostate cancer cell lines, AVN-944 induced the expression of p53-target proteins such as Bok, Bax, and Noxa nih.govnih.govglpbio.com. In LNCaP cells, AVN-944 strongly induced Bok expression and increased the expression of Bax, Noxa, and Bim nih.gov. In multiple myeloma cell lines (MM.1S and RPMI8226), AVN-944 markedly upregulated Bax and Bak protein levels medchemexpress.commedchemexpress.com. Conversely, in DU145 and PC-3 prostate cancer cells, which constitutively expressed antiapoptotic protein Bcl-2, AVN-944 treatment resulted in reduced Bcl-2 levels nih.gov. AVN-944 suppressed the expression of survivin, an inhibitor of apoptosis protein (IAP), in prostate cancer cells regardless of their androgen sensitivity nih.govnih.govglpbio.com. While some studies noted marked upregulation of Bax and Bak without significant changes in Bcl-2, Mcl-1, XIAP, and Bad in multiple myeloma cells medchemexpress.commedchemexpress.com, the modulation of these proteins appears to be cell line-dependent.

Data Table: Modulation of Apoptotic Regulatory Proteins by AVN-944

ProteinEffect of AVN-944 Treatment (Prostate Cancer Cells)Effect of AVN-944 Treatment (Multiple Myeloma Cells)References
BaxIncreased expression (LNCaP, androgen-responsive)Markedly upregulated (MM.1S, RPMI8226) nih.govmedchemexpress.comnih.govmedchemexpress.com
BakNot specified in prostate cancerMarkedly upregulated (MM.1S, RPMI8226) medchemexpress.commedchemexpress.com
BokInduced expression (LNCaP, androgen-responsive)Not specified nih.govnih.govglpbio.com
NoxaInduced expression (LNCaP, androgen-responsive)Not specified nih.govnih.govglpbio.com
BimIncreased expression (LNCaP)Not specified nih.gov
Bcl-2Reduced levels (DU145, PC-3)No significant changes (MM.1S, RPMI8226) nih.govmedchemexpress.commedchemexpress.com
Bcl-XLConstitutively expressed, effect not specifiedNot specified nih.gov
Mcl-1Constitutively expressed, effect not specifiedNo significant changes (MM.1S, RPMI8226) medchemexpress.commedchemexpress.com
XIAPSuppressed survivin expressionNo significant changes (MM.1S, RPMI8226) nih.govmedchemexpress.comnih.govmedchemexpress.comglpbio.com
BadConstitutively expressed, effect not specifiedNo significant changes (MM.1S, RPMI8226) nih.govmedchemexpress.commedchemexpress.com
SurvivinSuppressed expressionNot specified nih.govnih.govglpbio.com

Cell Cycle Control and Progression Alterations

Inhibition of IMPDH by AVN-944 and the subsequent depletion of guanine nucleotides significantly impact the cell cycle, leading to arrest or block at specific phases. This is a crucial mechanism contributing to its antiproliferative effects chemicalbook.comaxonmedchem.comnih.govresearchgate.netguidechem.com.

G1 Phase Cell Cycle Arrest

AVN-944 has been shown to induce cell cycle arrest in the G1 phase in certain cancer cell lines. In LNCaP prostate cancer cells, AVN-944 treatment resulted in a notable increase in the percentage of cells in the G0/G1 phase, indicating a G1 arrest chemicalbook.comnih.govnih.govresearchgate.netguidechem.com. This G1 arrest is associated with specific changes in the expression of cell cycle regulators nih.gov.

S-Phase Cell Cycle Block

In androgen-independent prostate cancer cell lines, such as 22Rv1, DU145, and PC-3, AVN-944 treatment led to a block in the S-phase of the cell cycle chemicalbook.comnih.govnih.govresearchgate.netguidechem.com. This was evidenced by an increase in the percentage of cells in the S phase after treatment nih.gov. This S-phase block is also linked to alterations in the levels of cell cycle regulatory proteins nih.gov. In multiple myeloma cells, AVN-944 has also been shown to induce S phase arrest ashpublications.org.

Data Table: AVN-944 Impact on Cell Cycle Phase Distribution in Prostate Cancer Cells

Cell LineAndrogen SensitivityEffect of AVN-944 TreatmentChange in G0/G1 PhaseChange in S PhaseReferences
LNCaPAndrogen-responsiveG1 arrestIncreaseDecrease chemicalbook.comnih.govnih.govresearchgate.netguidechem.com
22Rv1Androgen-independentS-phase blockDecreaseIncrease chemicalbook.comnih.govnih.govresearchgate.netguidechem.com
DU145Androgen-independentS-phase blockDecreaseIncrease chemicalbook.comnih.govnih.govresearchgate.netguidechem.com
PC-3Androgen-independentS-phase blockDecreaseIncrease chemicalbook.comnih.govnih.govresearchgate.netguidechem.com
Impact on Cyclin and Cyclin-Dependent Kinase Inhibitor (p21Cip1) Expression

AVN-944 treatment alters the expression levels of cyclins and cyclin-dependent kinase inhibitors (CDKIs), which are key regulators of cell cycle progression. AVN-944 reduced the levels of cyclin D2 in all tested prostate cancer cell lines nih.gov. Changes in cyclin A and B1 levels were cell-line specific, decreasing in 22Rv1 and LNCaP cells while increasing in DU145 and PC-3 cells nih.gov. Cyclin E expression was induced in 22Rv1, LNCaP, and DU145 cells but not detected in PC-3 cells nih.gov. A significant finding is the induction of the cyclin-dependent kinase inhibitor 1A (p21Cip1) expression in 22Rv1 and LNCaP cells following AVN-944 treatment nih.govembopress.orgresearchgate.net. p21Cip1 is a well-known mediator of cell cycle arrest, particularly at the G1 phase, and its induction is often associated with p53 activation embopress.orgresearchgate.netmdpi.com. The induction of p53 protein was observed in LNCaP cells treated with AVN-944 nih.gov.

Data Table: AVN-944 Impact on Cyclin and p21Cip1 Expression in Prostate Cancer Cells

ProteinLNCaP Effect22Rv1 EffectDU145 EffectPC-3 EffectReferences
Cyclin D2ReducedReducedReducedReduced nih.gov
Cyclin AReducedReducedIncreasedIncreased nih.gov
Cyclin B1ReducedReducedIncreasedIncreased nih.gov
Cyclin EInducedInducedInducedNot detected nih.gov
p21Cip1InducedInducedNot specifiedNot specified nih.govembopress.orgresearchgate.net
p53InducedNot detectedNot detectedNot detected nih.gov

Inhibition of Cell Proliferation and Clonogenic Potential

AVN-944 has demonstrated inhibitory effects on the proliferation of various cancer cell lines. Studies have shown that AVN-944 inhibits the growth of human myeloid progenitor K562 cells, induces apoptosis in Raji B Burkitt lymphoma cells and CCRF-CEM T cell leukemia cells, and inhibits the proliferation of LNCaP, CWR22Rv1, DU145, and PC-3 human prostate cancer cells. sydlabs.comnih.govaacrjournals.orgnih.govnih.govresearchgate.net The compound is reported to be more potent than mycophenolic acid (MPA), another IMPDH inhibitor, in inhibiting the growth of K562, Raji B, and CCRF-CEM cells. aacrjournals.org

AVN-944 treatment also significantly reduces the clonogenic potential of cancer cells, indicating a long-term effect on cell growth. In prostate cancer cells, AVN-944 treatment resulted in a substantial reduction in the clonogenic potential of both androgen receptor positive 22Rv1 cells and androgen receptor negative PC-3 cells, by approximately 90% and 92%, respectively. nih.gov In acute myeloid leukemia (AML) progenitor cells, AVN-944 inhibited clonogenic proliferation in a dose-dependent manner. researchgate.net The mean and median IC50 values for reducing viability in AML blasts from patient samples ranged from 20 to 200 nM. researchgate.net

AVN-944-induced cell growth inhibition is associated with cell cycle arrest or block. Specifically, AVN-944 induced G1 arrest in LNCaP cells and S-phase block in androgen-independent 22Rv1, DU145, and PC-3 cells. nih.govresearchgate.net

Table 1: Effects of AVN-944 on Cell Proliferation and Clonogenic Potential

Cell Line/TypeEffect on ProliferationEffect on Clonogenic PotentialAssociated Cell Cycle EffectRelevant Data
K562 (Myeloid Progenitor)InhibitedNot specifiedNot specifiedGrowth inhibition observed. nih.govaacrjournals.orgnih.gov
Raji B (Burkitt Lymphoma)Apoptosis inductionNot specifiedNot specifiedApoptosis induction observed. nih.govaacrjournals.orgnih.gov
CCRF-CEM T (T Cell Leukemia)Apoptosis inductionNot specifiedNot specifiedApoptosis induction observed. nih.govaacrjournals.orgnih.gov
LNCaP (Prostate Cancer)InhibitedNot specifiedG1 arrestGrowth inhibition, G1 arrest, apoptosis. nih.gov
22Rv1 (Prostate Cancer)InhibitedReduced by ~90%S-phase blockGrowth inhibition, S-phase block. nih.gov
DU145 (Prostate Cancer)InhibitedNot specifiedS-phase blockGrowth inhibition, S-phase block. nih.gov
PC-3 (Prostate Cancer)InhibitedReduced by ~92%S-phase blockGrowth inhibition, S-phase block. nih.gov
AML Blasts (Patient Samples)Reduced viabilityInhibited clonogenic proliferationNot specifiedIC50 range: 20-200 nM. researchgate.net

Nucleolar Stress Response and Ribosomal RNA Synthesis Inhibition

Inhibition of IMPDH by AVN-944 and the resulting depletion of guanine nucleotides cause nucleolar stress and strikingly inhibit RNA synthesis. sydlabs.comnih.govstanford.edunih.govaacrjournals.org This effect is observed within 2 hours of exposure. sydlabs.comnih.govnih.gov

Reduction of 45S Precursor Ribosomal RNA Synthesis

Depletion of guanine nucleotides by AVN-944 leads to an early and near-complete reduction in the levels of 45S precursor ribosomal RNA (rRNA) synthesis. sydlabs.comnih.govstanford.edunih.gov This reduction in precursor rRNA synthesis is a significant consequence of IMPDH inhibition. nih.govstanford.edunih.gov

Translocation of Nucleolar Proteins (Nucleolin, Nucleophosmin, Nucleostemin)

Concomitant with the reduction in 45S precursor rRNA synthesis, AVN-944 treatment causes the translocation of nucleolar proteins, including nucleolin, nucleophosmin, and nucleostemin, from the nucleolus to the nucleoplasm. sydlabs.comnih.govstanford.edunih.govaacrjournals.orgnih.gov This efflux of nucleolar proteins correlates temporally with the sustained induction of p53 in cell lines with wild-type p53. nih.govstanford.edunih.gov

Nucleostemin, a protein involved in regulating cell proliferation, is particularly affected by guanine nucleotide depletion induced by AVN-944, leading to its rapid disappearance in tumor cell lines. stanford.eduaacrjournals.org This degradation of nucleostemin is prevented by treatment with the proteasome inhibitor MG132, indicating a proteasomal degradation pathway. aacrjournals.orgnih.gov MG132 also prevents the AVN-944-induced translocation of nucleostemin and nucleolin. nih.gov Furthermore, inhibition of Mdm2 by Nutlin-3a has been shown to prevent the translocation of nucleostemin, nucleophosmin, and nucleolin induced by AVN-944. nih.gov

Activation of p53 Tumor Suppressor Pathway Signaling

AVN-944 treatment is associated with the induction of the p53 tumor suppressor pathway. The efflux of nucleolar proteins caused by guanine nucleotide depletion correlates temporally with the sustained induction of p53 in cell lines possessing wild-type p53. nih.govstanford.edunih.gov Inhibition of IMPDH and subsequent nucleotide depletion have been linked to the nucleolar stress response, resulting in a significant increase in both p53 and p14Arf expression. aacrjournals.org This effect is analogous to that induced by low-dose Actinomycin D, an inhibitor of RNA polymerase I. aacrjournals.orgembopress.org

AVN944 has been shown to induce the expression of p53-target proteins such as Bok, Bax, and Noxa in androgen-responsive prostate cancer cell lines. sydlabs.comglpbio.comnih.gov The p53 response may be mediated by mechanisms that displace the E3 ubiquitin ligase Mdm2 from binding to p53, thereby reducing p53 ubiquitination and degradation. aacrjournals.org

Induction of Cellular Stress Response Markers (e.g., HspA1A Gene Expression)

AVN944 has been found to induce the expression of the HspA1A gene. biospace.com HspA1A is considered a marker of stress response and its expression has been shown to correlate with cell death, particularly in cancer cells from AML patients. biospace.com

Interference with G-Coupled Protein Signaling

The reduction in intracellular guanine nucleotide pools resulting from IMPDH inhibition by AVN-944 is expected to interfere with the ability of G-coupled proteins to function as intracellular signal transducers. axonmedchem.com This is because guanine nucleotides, specifically GTP, play a crucial role in the activation and function of G proteins in various signaling pathways. axonmedchem.com

Preclinical Efficacy and Selectivity Profiling of Avn 944

In Vitro Efficacy in Cellular Models

Preclinical studies have investigated the in vitro efficacy of AVN-944 across various cancer cell lines, demonstrating broad anti-cancer activities, including in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML) medchemexpress.commedchemexpress.comnih.gov.

Hematological Malignancy Cell Lines

AVN-944 has shown significant activity against hematological malignancy cell lines. medchemexpress.commedchemexpress.com

Studies have specifically evaluated the effects of AVN-944 on human multiple myeloma cell lines, including RPMI8226, MM.1S, and U266. medchemexpress.commedkoo.commedchemexpress.combiomart.cn

AVN-944 has been shown to inhibit the growth of human multiple myeloma cell lines in a dose-dependent manner. medchemexpress.commedkoo.commedchemexpress.combiomart.cn For instance, AVN-944 significantly inhibited the growth of RPMI8226, MM.1S, and U266 cells with 50% inhibition (IC50) values at 48 hours of 450 nM, 450 nM, and 600 nM, respectively. medchemexpress.commedkoo.commedchemexpress.com This growth inhibition was observed to be dose-dependent within a concentration range of 0-1 μM over 48 hours. medchemexpress.commedchemexpress.com

Table 1: Growth Inhibition (IC50) of AVN-944 in Multiple Myeloma Cell Lines

Cell LineIncubation Time (h)IC50 (nM)Source
RPMI822648450 medchemexpress.commedkoo.commedchemexpress.com
MM.1S48450 medchemexpress.commedkoo.commedchemexpress.com
U26648600 medchemexpress.commedkoo.commedchemexpress.com

AVN-944 induces apoptosis in multiple myeloma cell lines. medchemexpress.commedkoo.commedchemexpress.comszabo-scandic.com At a concentration of 800 nM, AVN-944 induced apoptosis in MM cell lines within 48 to 72 hours. medchemexpress.commedchemexpress.com The mechanism of apoptosis induction by AVN-944 in MM cells appears to be primarily caspase-independent, involving the Bax/AIF/Endo G pathway. medchemexpress.commedkoo.commedchemexpress.comcaymanchem.comnih.gov While modest cleavage of caspase 3, 8, and 9 was observed in MM.1S and RPMI8226 cells treated with 800 nM AVN-944, the pan-caspase inhibitor z-VAD-fmk did not inhibit AVN-944-induced apoptosis and cell death. medchemexpress.commedchemexpress.comnih.gov This suggests a mechanism largely independent of caspase activation. Further characterization revealed that AVN-944 markedly upregulated the pro-apoptotic proteins Bax and Bak, without causing significant changes in the levels of anti-apoptotic proteins like Bcl-2, Mcl-1, XIAP, and Bad. medchemexpress.commedchemexpress.com A key event in this apoptotic pathway is the translocation of mitochondrial proapoptotic proteins, specifically apoptosis-inducing factor (AIF) and endonuclease G (Endo G), to the cytosolic fractions. medchemexpress.commedchemexpress.comnih.gov

AVN-944 has shown efficacy against multiple myeloma cell lines that have developed resistance to commonly used therapeutic agents. medchemexpress.commedkoo.commedchemexpress.comnih.govresearchgate.net AVN-944 inhibited the growth of drug-resistant cell lines, including RPMI8226-Dox40 (resistant to doxorubicin), RPMI8226-LR5 (resistant to melphalan), and MM.1R (resistant to dexamethasone). medchemexpress.commedkoo.commedchemexpress.com The IC50 values of AVN-944 in these drug-resistant cell lines were similar to those observed in their parental drug-sensitive counterparts. medchemexpress.commedkoo.commedchemexpress.com This indicates that AVN-944 can maintain its potency against MM cells that have acquired resistance to agents with different mechanisms of action. researchgate.netnih.gov

Table 2: Efficacy of AVN-944 in Drug-Resistant Multiple Myeloma Cell Lines (48h IC50)

Cell LineDrug Resistance ToIC50 (nM)Source
RPMI8226-Dox40Doxorubicin (B1662922)Similar to parental medchemexpress.commedkoo.commedchemexpress.com
RPMI8226-LR5Melphalan (B128)Similar to parental medchemexpress.commedkoo.commedchemexpress.com
MM.1RDexamethasoneSimilar to parental medchemexpress.commedkoo.commedchemexpress.com
Parental Cell Lines-450-600 medchemexpress.commedkoo.commedchemexpress.com
Multiple Myeloma (MM) Cell Lines (e.g., RPMI8226, MM.1S, U266)
Interactions with Bone Marrow Stromal Cells (BMSCs)

Preclinical studies have investigated the interactions of AVN-944 with the bone marrow microenvironment, which can play a role in protecting cancer cells from therapeutic agents. Research indicates that co-culture with bone marrow stromal cells (BMSCs) does not protect multiple myeloma (MM) cells against AVN-944-induced growth inhibition. ashpublications.orgnih.gov Furthermore, AVN-944 has been shown to augment the cytotoxicity of conventional agents like doxorubicin and melphalan even in the presence of BMSCs. ashpublications.orgnih.gov This suggests that AVN-944's activity is not significantly hindered by the protective effects sometimes conferred by the bone marrow microenvironment.

Acute Myeloid Leukemia (AML) Cell Lines

AVN-944 has demonstrated activity against various AML cell lines. Studies have shown that AVN-944 inhibits the proliferation of AML blasts from patient samples in a dose-dependent manner. The mean and median IC50 values were reported as 218 ± 92 nM and 199 nM, respectively, across several patient samples. researchgate.net AVN-944 also reduced the viability of AML blasts with IC50 values ranging from 20 to 200 nM in another study. researchgate.net Specific AML cell lines like MV-4-11 have been shown to be inhibited by AVN-944 with an IC50 value of 26 nM. medchemexpress.commedchemexpress.com The compound also inhibits the proliferation of the murine Ba/F3 pro-B cell line transformed with an oncogenic FLT3 mutant (Ba/F3-Flt3-ITD) with an IC50 of 30 nM. medchemexpress.commedchemexpress.com

Potency Compared to Other IMPDH Inhibitors (e.g., Mycophenolic Acid)

AVN-944 has demonstrated greater potency compared to other IMPDH inhibitors, such as mycophenolic acid (MPA). Preclinical studies showed that AVN-944 (referred to as VX-944 in some instances) was 3 to 40 times more potent than MPA in acute myeloid leukemia (AML) cell lines. researchgate.netmdpi.comresearchgate.net In the context of inhibiting endothelial cell proliferation, AVN-944 showed an IC50 of approximately 30 nM, which was significantly more potent than MPA with an IC50 of 130 nM. aacrjournals.org

Activity Independent of FLT3 Mutation Status

Research indicates that AVN-944's activity in AML cell lines is independent of their FLT3 mutation status. Preclinical studies have shown that AVN-944 is active against both FLT3 mutated and unmutated AML cells. researchgate.netmdpi.comresearchgate.net This suggests that AVN-944's mechanism of action, primarily through IMPDH inhibition and subsequent guanine (B1146940) nucleotide depletion, is effective regardless of the presence of activating mutations in the FLT3 receptor, which are common in AML and associated with a poorer prognosis. nih.gov

Solid Tumor Cell Lines

AVN-944 has also been evaluated for its effects on various solid tumor cell lines.

Prostate Cancer Cell Lines (e.g., LNCaP, CWR22Rv1, DU145, PC-3)

Studies have investigated the antiproliferative effects of AVN-944 on human prostate cancer cell lines, including LNCaP, CWR22Rv1, DU145, and PC-3. researchgate.netnih.govsydlabs.comnih.gov AVN-944 inhibited the proliferation of all four prostate cancer cell lines tested, regardless of their androgen sensitivity. nih.gov LNCaP cells were found to be the most sensitive to AVN-944-induced cell growth arrest. nih.gov

Growth Inhibition and Cell Cycle Arrest/Block Profiles

AVN-944 inhibits the growth of prostate cancer cells by inducing cell cycle arrest and cell death. nih.govnih.gov The specific cell cycle effects vary depending on the cell line. AVN-944 induced G1 arrest in LNCaP cells. nih.govnih.gov In the androgen-independent cell lines CWR22Rv1, DU145, and PC-3, AVN-944 was associated with an S-phase block. nih.govnih.gov This is similar to the effect observed with mycophenolic acid in PC-3 and DU145 cells. nih.gov

AVN-944 treatment resulted in dose-dependent cell growth inhibition in these prostate cancer cell lines. nih.gov A 3-day treatment with 1 µM AVN-944 resulted in significant cell growth inhibition. nih.gov Furthermore, AVN-944 induced caspase-dependent and caspase-independent cell death in LNCaP, CWR22Rv1, and DU145 cells. nih.govsydlabs.comnih.govglpbio.com It also induced differentiation in androgen-independent prostate cancer cells, characterized by morphological changes and increased expression of differentiation markers. nih.govsydlabs.comnih.govglpbio.com

The following table summarizes the cell cycle effects of AVN-944 on different prostate cancer cell lines:

Prostate Cancer Cell LineAndrogen SensitivityCell Cycle Effect of AVN-944
LNCaPAndrogen-sensitiveG1 arrest nih.govnih.gov
CWR22Rv1Androgen-responsive/-independentS-phase block nih.govnih.gov
DU145Androgen-independentS-phase block nih.govnih.gov
PC-3Androgen-independentS-phase block nih.govnih.gov
Mechanisms of Cell Death Induction

AVN-944 has been shown to induce cell death in various cancer cell lines. Studies in human prostate cancer cells, including LNCaP, CWR22Rv1, and DU145, demonstrated that AVN-944 induced both caspase-dependent and caspase-independent cell death pathways nih.govresearchgate.netglpbio.comkklmed.comnih.gov. In 22Rv1 cells, AVN-944 induced caspase-dependent apoptosis, evidenced by the detection of cleaved caspase-2, caspase-9, and caspase-3 nih.gov. LNCaP cells exhibited both caspase-dependent and independent cell death, with activation of caspase-2 and release of mitochondrial proteins like AIF, cytochrome c, and Smac nih.gov. In contrast, cell death in DU145 cells was found to be caspase-independent nih.govglpbio.comkklmed.com. Research in multiple myeloma (MM) cell lines also indicated that AVN-944 induced apoptosis primarily via a caspase-independent pathway involving Bax, AIF, and Endo G sydlabs.commedchemexpress.comashpublications.org.

Modulation of Specific Oncogenic and Tumor Suppressor Pathways (e.g., p53-target proteins, survivin)

AVN-944 has been observed to modulate the expression of proteins involved in oncogenic and tumor suppressor pathways. In androgen-responsive prostate cancer cell lines, AVN-944 induced the expression of p53-target proteins such as Bok, Bax, and Noxa nih.govresearchgate.netsydlabs.comglpbio.comkklmed.comnih.gov. Furthermore, AVN-944 consistently suppressed the expression of survivin in prostate cancer cells, irrespective of their androgen sensitivity nih.govresearchgate.netsydlabs.comglpbio.comkklmed.comnih.govresearchgate.net. Inhibition of IMPDH by AVN-944 appears to mediate the induction of p53 activity nih.gov.

Differentiation-Inducing Properties (e.g., morphological changes, expression of prostasomal proteins, keratins, MIG-6, NDRG1)

AVN-944 has demonstrated the ability to induce differentiation in androgen-independent prostate cancer cells, specifically DU145 and PC-3 cell lines nih.govresearchgate.netsydlabs.comglpbio.comkklmed.comnih.gov. This differentiation is characterized by observable morphological changes and an increase in the expression of genes encoding for differentiation markers. These markers include prostasomal proteins, keratins, and other proteins such as the tumor suppressor genes MIG-6 and NDRG1 nih.govresearchgate.netsydlabs.comglpbio.comkklmed.comnih.gov.

Sensitization to Apoptosis-Inducing Ligands (e.g., TRAIL)

Preclinical studies have shown that AVN-944 can sensitize cancer cells to apoptosis induced by ligands such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) nih.govresearchgate.netsydlabs.comglpbio.comkklmed.comnih.govresearchgate.net. Specifically, androgen-independent prostate cancer cells (DU145 and PC-3) that underwent differentiation induced by AVN-944 became sensitized to TRAIL-induced apoptosis nih.govresearchgate.netsydlabs.comglpbio.comkklmed.comnih.gov. This sensitization was evidenced by the induction of caspases and PARP cleavage following TRAIL treatment in AVN-944-differentiated cells nih.govresearchgate.netsydlabs.comglpbio.comkklmed.comnih.gov. The combination of AVN-944 and TRAIL significantly reduced the viability of these differentiated cells nih.gov.

Other Epithelial Tumor Cell Lines (e.g., HT-29, MiaPaca2, PANC1)

Beyond prostate cancer, AVN-944 has been investigated in other epithelial tumor cell lines. AVN-944 inhibits the proliferation of a wide range of hematologic and epithelial tumor cell types with IC50 values ranging from 0.02 µM to 0.279 µM aacrjournals.org. Studies have included the human colon cancer cell line HT-29 and pancreatic cancer cell lines MiaPaca2 and PANC1 aacrjournals.org. Global gene expression analysis in HT-29 cells treated with AVN-944 revealed differential expression of numerous genes, with changes correlating with AVN-944-induced guanine depletion aacrjournals.org. Functional analyses of the gene expression signature indicated that AVN-944 treatment consistently affected biological activities related to purine (B94841) and pyrimidine (B1678525) biosynthesis, mitochondrial functions, metabolic pathways, energy production, cell proliferation, and the apoptotic cascade in various cell lines, including HT-29 aacrjournals.org. While MiaPaca2 and PANC1 were included in compound profiling studies using a cancer-focused gene chip, specific detailed findings regarding AVN-944's effects on these cell lines in the search results were limited to their inclusion in gene expression profiling aacrjournals.org.

Normal Cell Line and Primary Cell Studies

Peripheral Blood Mononuclear Cell (PBMC) Viability and Selectivity Observations

Assessment of AVN-944's effects on normal cells is crucial for understanding its selectivity. Studies have indicated that AVN-944 does not significantly reduce the viability of peripheral blood mononuclear cells (PBMCs) at concentrations up to 6.4 µM after 48 hours of exposure medchemexpress.com. This suggests a degree of selectivity for cancer cells over normal PBMCs medchemexpress.combioworld.combiospace.com. Gene expression studies also included analysis of stimulated and unstimulated normal human PBMCs treated with AVN-944 to identify candidate gene expression biomarkers aacrjournals.org. AVN-944 appears to have a selective effect on cancer cells, where GTP deprivation induces cell death, while in normal cells, it results in a temporary slowing of cell growth nih.govbioworld.com.

Inhibition of Endothelial Cell Proliferation (Antiangiogenic Effect)

AVN-944 has demonstrated potent inhibitory effects on endothelial cell proliferation in vitro, suggesting potential antiangiogenic properties aacrjournals.org. Studies have shown that AVN-944 inhibits endothelial cell proliferation with an IC50 of approximately 30 nM, which is significantly more potent than mycophenolic acid (MPA), another IMPDH inhibitor, with an IC50 of 130 nM aacrjournals.org. These findings indicate that AVN-944 is a potent inhibitor of endothelial cell growth, a key process in angiogenesis aacrjournals.org.

In Vivo Efficacy in Preclinical Animal Models

Preclinical studies have investigated the efficacy of AVN-944 in various animal models, including leukemia xenograft models, tumor angiogenesis models, and viral infection models.

Leukemia Xenograft Models (e.g., Ba/F3-Flt3-ITD Leukemia Model)

AVN-944 has shown efficacy in preclinical leukemia models. In a leukemia model utilizing Balb/c mice injected with murine Ba/F3 cells transduced with an activating human Flt-3 mutation (Ba/F3-Flt3-ITD), AVN-944 inhibited the proliferation of these cells in vitro with an IC50 of 30 nM medchemexpress.comresearchgate.net. In vivo, oral administration of AVN-944 at doses of 75 or 150 mg/kg twice daily significantly increased the median survival time of mice in this leukemia model medchemexpress.comresearchgate.net. Some mice treated with the higher dose were still alive when the study concluded medchemexpress.com. This suggests that AVN-944 possesses significant anti-leukemic activity in this aggressive model researchgate.net.

Cell Line Mutation Status In Vitro IC50 (nM)
MV-4-11 (Human) FLT3-ITD 26
Ba/F3-Flt3-ITD (Murine) FLT3-ITD 30

Tumor Angiogenesis Models (e.g., Matrigel (B1166635) Plug Assay, Renal Carcinoma Xenograft Model)

The antiangiogenic activity of AVN-944 observed in vitro was further evaluated in in vivo tumor angiogenesis models. Studies using the Matrigel plug assay and a renal carcinoma xenograft model have analyzed the antiangiogenesis activity of AVN-944 aacrjournals.org. These models are commonly used to assess the ability of a compound to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis nih.govnih.gov. The results from these in vivo models, combined with the potent inhibition of endothelial cells in vitro, suggest that AVN-944 could be developed as a novel antiangiogenic agent for cancer therapy aacrjournals.org.

Viral Infection Models (e.g., Foot-and-Mouth Disease Virus)

Beyond its anticancer potential, AVN-944 has also demonstrated antiviral activity in preclinical models. Studies have evaluated the effects of IMPDH inhibitors, including AVN-944, against Foot-and-Mouth Disease Virus (FMDV) researchgate.netnih.gov. Research has shown that AVN-944 is effective in suppressing FMDV infection in vitro researchgate.netnih.gov. Time-of-addition experiments indicated that AVN-944 is effective when added during the early stages of the viral lifecycle researchgate.netnih.gov. Furthermore, treatment with AVN-944 significantly improved the survival of mice subcutaneously treated with FMDV researchgate.netnih.gov. This antiviral effect is likely mediated through the reduction of cellular GTP levels, which are essential for viral replication medchemexpress.comresearchgate.netacs.org.

Virus Model In Vitro Activity In Vivo Efficacy (Survival)
Foot-and-Mouth Disease Virus (FMDV) Effective Suppression researchgate.netnih.gov Significantly Improved researchgate.netnih.gov

Compound Names and PubChem CIDs

Compound Name PubChem CID
AVN-944 9918559
Mycophenolic acid 440924
Teriflunomide 9918559

AVN-944 is an orally bioavailable, synthetic small molecule that functions as a selective, noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH) nih.govmedchemexpress.comcaymanchem.com. IMPDH is a rate-limiting enzyme crucial for the de novo synthesis of guanine nucleotides nih.govmedchemexpress.com. This enzyme is often upregulated in various malignancies, including hematologic cancers aacrjournals.org. Inhibition of IMPDH by AVN-944 leads to the depletion of guanosine (B1672433) triphosphate (GTP) pools, which in turn disrupts DNA and RNA synthesis, inhibits cell proliferation, and can induce apoptosis nih.govcaymanchem.com.

Inhibition of Endothelial Cell Proliferation (Antiangiogenic Effect)

AVN-944 has demonstrated potent inhibitory effects on endothelial cell proliferation in vitro, suggesting potential antiangiogenic properties aacrjournals.org. Studies have shown that AVN-944 inhibits endothelial cell proliferation with an IC50 of approximately 30 nM, which is significantly more potent than mycophenolic acid (MPA), another IMPDH inhibitor, with an IC50 of 130 nM aacrjournals.org. These findings indicate that AVN-944 is a potent inhibitor of endothelial cell growth, a key process in angiogenesis aacrjournals.org.

In Vivo Efficacy in Preclinical Animal Models

Preclinical studies have investigated the efficacy of AVN-944 in various animal models, including leukemia xenograft models, tumor angiogenesis models, and viral infection models.

Leukemia Xenograft Models (e.g., Ba/F3-Flt3-ITD Leukemia Model)

AVN-944 has shown efficacy in preclinical leukemia models. In a leukemia model utilizing Balb/c mice injected with murine Ba/F3 cells transduced with an activating human Flt-3 mutation (Ba/F3-Flt3-ITD), AVN-944 inhibited the proliferation of these cells in vitro with an IC50 of 30 nM medchemexpress.comresearchgate.net. In vivo, oral administration of AVN-944 at doses of 75 or 150 mg/kg twice daily significantly increased the median survival time of mice in this leukemia model medchemexpress.comresearchgate.net. Some mice treated with the higher dose were still alive when the study concluded medchemexpress.com. This suggests that AVN-944 possesses significant anti-leukemic activity in this aggressive model researchgate.net.

Cell Line Mutation Status In Vitro IC50 (nM)
MV-4-11 (Human) FLT3-ITD 26
Ba/F3-Flt3-ITD (Murine) FLT3-ITD 30

Tumor Angiogenesis Models (e.g., Matrigel Plug Assay, Renal Carcinoma Xenograft Model)

The antiangiogenic activity of AVN-944 observed in vitro was further evaluated in in vivo tumor angiogenesis models. Studies using the Matrigel plug assay and a renal carcinoma xenograft model have analyzed the antiangiogenesis activity of AVN-944 aacrjournals.org. These models are commonly used to assess the ability of a compound to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis nih.govnih.gov. The results from these in vivo models, combined with the potent inhibition of endothelial cells in vitro, suggest that AVN-944 could be developed as a novel antiangiogenic agent for cancer therapy aacrjournals.org.

Viral Infection Models (e.g., Foot-and-Mouth Disease Virus)

Beyond its anticancer potential, AVN-944 has also demonstrated antiviral activity in preclinical models. Studies have evaluated the effects of IMPDH inhibitors, including AVN-944, against Foot-and-Mouth Disease Virus (FMDV) researchgate.netnih.gov. Research has shown that AVN-944 is effective in suppressing FMDV infection in vitro researchgate.netnih.gov. Time-of-addition experiments indicated that AVN-944 is effective when added during the early stages of the viral lifecycle researchgate.netnih.gov. Furthermore, treatment with AVN-944 significantly improved the survival of mice subcutaneously treated with FMDV researchgate.netnih.gov. This antiviral effect is likely mediated through the reduction of cellular GTP levels, which are essential for viral replication medchemexpress.comresearchgate.netacs.org.

Virus Model In Vitro Activity In Vivo Efficacy (Survival)
Foot-and-Mouth Disease Virus (FMDV) Effective Suppression researchgate.netnih.gov Significantly Improved researchgate.netnih.gov

Investigational Antiviral Research Applications of Avn 944

Broad-Spectrum Antiviral Activity Research

AVN-944 has demonstrated broad-spectrum antiviral activity in research settings. researchgate.netsigmaaldrich.cnbiorxiv.orgresearchgate.net

Activity against RNA and DNA Viruses

Studies have indicated that AVN-944 possesses antiviral activity against both RNA and DNA viruses. researchgate.netsigmaaldrich.cnbiorxiv.orgresearchgate.net This broad activity is likely linked to its mechanism of action, which targets a fundamental cellular process required by many different viruses for replication. researchgate.netsigmaaldrich.cnbiorxiv.orgresearchgate.net

Mechanism Involving Reduction of Guanosine (B1672433) Triphosphate (GTP) Levels in Infected Cells

The primary mechanism by which AVN-944 exerts its antiviral effects is through the reduction of GTP levels in infected cells. medchemexpress.comnih.govresearchgate.netsigmaaldrich.cnbiorxiv.orgresearchgate.netdrugbank.comaacrjournals.orgnih.govjci.org By inhibiting IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, AVN-944 depletes the cellular pool of GTP. adooq.comfishersci.atmedchemexpress.combioscience.co.uknih.govnovocib.comresponsibilityreports.comresearchgate.netsigmaaldrich.cnaacrjournals.orgnih.govjci.org This depletion hinders the synthesis of viral RNA and DNA, which are dependent on sufficient levels of guanine nucleotides for genome replication and transcription. fishersci.atmedchemexpress.combioscience.co.uknih.govnovocib.comresponsibilityreports.comsigmaaldrich.cnaacrjournals.orgnih.govmedchemexpress.comsydlabs.comasm.orgresearchgate.net The reduction in GTP levels can also impact other cellular processes crucial for the viral lifecycle, such as energy metabolism and signaling pathways. nih.govresponsibilityreports.comdrugbank.com

Specific Viral Pathogen Studies

Research has focused on the activity of AVN-944 against specific viral pathogens, including Arenaviruses.

Arenavirus Research (e.g., Junín Virus (JUNV))

AVN-944 has been investigated for its activity against Arenaviruses, such as the Junín virus (JUNV), which is a New World arenavirus. medchemexpress.comadooq.commedchemexpress.comnih.govmdpi.comnih.govnih.govconicet.gov.ar Studies have shown that AVN-944 can inhibit the infection of Arenaviruses. medchemexpress.comadooq.commedchemexpress.com

Inhibition of Viral RNA Synthesis

A key finding in Arenavirus research is that AVN-944 inhibits viral RNA synthesis. medchemexpress.comadooq.commedchemexpress.comnih.govnih.gov This is consistent with its mechanism of depleting GTP levels, as the synthesis of viral RNA genomes and messenger RNAs requires guanine nucleotides. fishersci.atmedchemexpress.combioscience.co.uknih.govnovocib.comresponsibilityreports.comsigmaaldrich.cnaacrjournals.orgnih.govmedchemexpress.comsydlabs.comasm.orgresearchgate.net Research using a JUNV minigenome system, which specifically assesses factors affecting RNA synthesis, identified AVN-944 as an inhibitor of arenavirus RNA synthesis. nih.govnih.govconicet.gov.ar

Foot-and-Mouth Disease Virus (FMDV) Research

AVN-944 has been evaluated for its antiviral effects against Foot-and-Mouth Disease Virus (FMDV), a significant pathogen impacting livestock. Studies have shown that AVN-944, acting as an IMP dehydrogenase inhibitor, is effective in suppressing FMDV infection caused by strains such as O/MY98/BY/2010 and A/GD/MM/2013 in both in vitro and in vivo models. nih.govresearchgate.net Its efficacy was particularly noted when administered during the early stages of the viral lifecycle, specifically within 0 to 8 hours post infection. nih.govresearchgate.net The antiviral activity of AVN-944 in these studies was observed to be counteracted by the addition of exogenous guanosine/uridine, suggesting its mechanism involves disrupting nucleotide synthesis. nih.govresearchgate.net Furthermore, treatment with AVN-944 led to a significant improvement in the survival rates of mice that were subcutaneously infected with FMDV. nih.govresearchgate.net These findings indicate that targeting IMP dehydrogenase with compounds like AVN-944 could be a valuable strategy for developing interventions to prevent FMD. nih.govresearchgate.netusda.gov

Vaccinia Virus (VACV) Research

Research into the antiviral capabilities of AVN-944 has also extended to Vaccinia Virus (VACV), a member of the Orthopoxvirus genus. Studies utilizing recombinant VACV expressing reporter genes have demonstrated AVN-944's antiviral activity against this virus. nih.govbiorxiv.orgasm.orgnih.gov AVN-944 has been identified as a potent inhibitor of VACV, exhibiting strong inhibitory properties as determined by the reduction in fluorescence and luciferase expression in experimental assays. biorxiv.org As a specific and potent pan-inhibitor of IMPDH, AVN-944's activity against VACV aligns with its known mechanism of action, which targets a host pathway essential for viral replication. preprints.org Among a library of tested compounds, AVN-944 was noted as having some of the strongest antiviral activity against VACV. biorxiv.org

Human Metapneumovirus (hMPV) Repurposing Research

Targeting of Viral Fusion Proteins (F Protein)
Mechanism of Membrane Fusion Prevention

Monkeypox Virus (MPXV) Research Relevance

AVN-944 has shown relevance in the research of Monkeypox Virus (MPXV), another Orthopoxvirus that has emerged as a global health concern. nih.govasm.orgresearchgate.netmdpi.com In vitro studies have identified AVN-944 as a compound effective against MPXV. researchgate.netmdpi.comresearchgate.net As an IMPDH inhibitor, AVN-944's mechanism of action is believed to contribute to its anti-MPXV activity by disrupting the nucleotide synthesis required for viral replication. asm.org Studies have demonstrated that AVN-944 can reduce intracellular MPXV DNA levels in a dose-dependent manner without exhibiting cytotoxic effects in cell lines such as Huh7 cells. asm.org In comparative studies, AVN-944 has shown potent anti-MPXV activity, in some cases demonstrating stronger effects than other compounds like mycophenolic acid. asm.org The observed anti-VACV activity of AVN-944 has been confirmed against MPXV, highlighting its broad-spectrum antiviral activity within the Orthopoxvirus genus. nih.govbiorxiv.orgasm.org AVN-944 was among the compounds from the ReFRAME library that exhibited the strongest inhibitory activity against MPXV. biorxiv.org These findings suggest that targeting IMPDH with agents like AVN-944 represents a potential strategy for the development of antiviral treatments for MPXV infections. asm.org

Biomarker Identification and Pharmacodynamic Research

Guanine (B1146940) Nucleotide Pool Depletion as a Primary Pharmacodynamic Marker

AVN-944 acts by inhibiting IMPDH, the rate-limiting enzyme in the synthesis of guanine nucleotides. aacrjournals.orgaxonmedchem.comaacrjournals.org This inhibition results in a significant decrease in intracellular guanine triphosphate (GTP) levels. axonmedchem.comnih.govaacrjournals.org Depletion of guanine nucleotides is considered a primary pharmacodynamic marker for AVN-944 activity. aacrjournals.orgaacrjournals.orgnih.gov Studies have shown that AVN-944 treatment leads to a substantial depletion of GTP, for instance, approximately 75% depletion in parental K562 cells. aacrjournals.org This depletion is directly linked to the drug's downstream effects, including the inhibition of DNA and RNA synthesis, cell cycle arrest, and induction of apoptosis. axonmedchem.comnih.gov The effect of AVN-944 on GTP levels has been examined in various cell lines and in samples from patients in clinical trials. aacrjournals.org

Global Gene Expression Signature Analysis

Analysis of global gene expression signatures provides insights into the cellular pathways affected by AVN-944 treatment. aacrjournals.org This approach has been used to identify potential biomarkers and understand the drug's mechanism of action across different cell types. aacrjournals.org

Identification of Differentially Expressed Genes Across Cell Types

Treatment with AVN-944 leads to differential expression of a range of genes in various cell lines. aacrjournals.org The number of differentially expressed genes can vary depending on the cell type, drug concentration, and exposure duration. aacrjournals.org For example, in studies using HL-60 and HT-29 cell lines, as well as stimulated and unstimulated normal human PBMCs, between 65 and 722 genes were differentially expressed upon treatment with AVN-944 at concentrations ranging from 0.1 µM to 2 µM for 2 to 72 hours. aacrjournals.org Further profiling in other cell lines like MiaPaca2, PANC1, IM9, KG-1, and K-562 using a cancer-focused gene chip also identified differentially expressed genes. aacrjournals.org A focused set of 19 marker genes responsive to AVN-944 was identified and validated using qRT-PCR. aacrjournals.org

Conservation of Gene Signatures and Correlation with Guanine Depletion

The gene expression signatures induced by AVN-944 have shown conservation across different cell lines. aacrjournals.org Importantly, changes in the expression of this focused gene signature have been shown to correlate with AVN-944-induced guanine depletion in cell lines such as HT-29 and KG-1. aacrjournals.org Studies in ex vivo treated primary samples from leukemia patients (AML, ALL, and CLL) also demonstrated that the 19-gene signature was altered after AVN-944 incubation, consistent with findings in cancer cell lines. aacrjournals.org This conservation and correlation underscore the link between the gene expression changes and the primary pharmacodynamic effect of guanine nucleotide depletion. aacrjournals.orgaacrjournals.org

Functional Enrichment Analysis of Affected Gene Ontology (GO) Categories

Functional enrichment analysis of the global gene expression signature reveals the biological processes and pathways consistently affected by AVN-944 treatment. aacrjournals.org Using Gene Ontology (GO) categories, analyses have captured features of the gene expression signature associated with IMPDH inhibition and subsequent GTP pool depletion. aacrjournals.org More than 300 differentially expressed GO categories were identified in one study. aacrjournals.org Biological activities consistently affected by AVN-944 treatment include:

Purine (B94841) and pyrimidine (B1678525) biosynthesis aacrjournals.org

Mitochondrial functions aacrjournals.org

Metabolic pathways and energy production aacrjournals.org

Cell proliferation aacrjournals.org

The apoptotic cascade aacrjournals.org

Genes involved in cell cycle control and the purine biosynthetic pathway, in particular, have been observed to be down-regulated by AVN-944. aacrjournals.org These affected pathways collectively define the mechanism of action of AVN-944. aacrjournals.org

Protein Expression and Post-Translational Modification Biomarkers

Beyond gene expression, changes in protein levels and post-translational modifications serve as important biomarkers for AVN-944 activity. Depletion of guanine nucleotides by IMPDH inhibitors like AVN-944 can lead to the degradation of specific proteins. For instance, depletion of guanine nucleotides has been shown to induce the Mdm2-dependent proteasomal degradation of nucleostemin. axonmedchem.comnih.gov

AVN-944 has also been shown to affect the expression of proteins involved in cell cycle control and apoptosis. Changes in the levels of cyclins, such as cyclins A, B1, and E, have been observed and can be cell-line specific. nih.gov The induction of cyclin-dependent kinase inhibitor 1A (p21Cip1) has also been detected in certain cell lines following AVN-944 treatment. nih.gov

Proteins in the apoptotic cascade are also modulated by AVN-944. Studies have shown that AVN-944 can induce the expression of p53-target proteins like Bok, Bax, and Noxa. nih.gov It has also been observed to suppress the expression of survivin in prostate cancer cells. nih.gov The induction of caspases, including caspase-9 and caspase-3, and PARP cleavage have been detected, suggesting the activation of apoptotic pathways, including the mitochondrial pathway. nih.gov The release of mitochondrial proteins such as cytochrome c, AIF, and Smac into the cytosol has also been observed. nih.gov

Research Methodologies and Advanced Investigative Approaches in Avn 944 Studies

In Vitro Cell Culture Techniques and Assays

In vitro cell culture techniques are fundamental in studying the direct effects of AVN-944 on various cell lines. These methods allow for controlled experiments to assess cellular responses to the compound.

Cell Proliferation and Viability Assays (e.g., MTS Assay, Clonogenic Assay)

Cell proliferation and viability assays are commonly used to measure the impact of AVN-944 on cell growth and survival. The MTS assay is a colorimetric method that quantifies viable cells based on the reduction of a tetrazolium compound tribioscience.com. This assay has been used to measure the cytotoxic potential of AVN-944 in various cancer cell lines. For example, prostate cancer cell lines treated with 5 μM AVN-944 for up to 3 days showed different sensitivities, with LNCaP cells being the most sensitive to growth arrest nih.gov. AVN-944 treatment resulted in dose-dependent cell growth inhibition in all studied prostate cancer cells, regardless of their androgen sensitivity chemicalbook.comnih.gov. In multiple myeloma (MM) cell lines, AVN-944 (0-1 μM, 48 h) inhibited growth in a dose-dependent manner, with IC₅₀ values ranging from 450 to 600 nM for RPMI8226, MM.1S, and U266 cells medchemexpress.commedchemexpress.com. AVN-944 also showed potent antiviral activity against human metapneumovirus (HMPV) and Zika virus (ZIKV) in MTS assays researchgate.netresearchgate.net.

The clonogenic assay is used to determine the long-term effect of a compound on cell growth by assessing the ability of cells to undergo multiple rounds of division and form colonies after treatment nih.govcancerbiomed.org. In prostate cancer cells, AVN-944 treatment significantly reduced the clonogenic potential of 22Rv1 and PC-3 cells nih.gov. Specifically, AVN-944 reduced the clonogenic potential of 22Rv1 and PC-3 cells by 90% ± 2% and 92% ± 3%, respectively, after a 3-day treatment followed by a 14-day incubation period nih.gov. Clonogenic assays have also been used to evaluate the anti-leukemic activity of AVN-944 (VX-944) in primary cells from AML patients, showing dose-dependent inhibition of clonogenic proliferation with mean and median IC₅₀ values of 218 ± 92 nM and 199 nM, respectively researchgate.net.

Here is a summary of some cell viability/proliferation data:

Cell LineAssayAVN-944 ConcentrationIncubation TimeKey FindingSource
Prostate CancerMTS5 μMUp to 3 daysDose-dependent growth inhibition chemicalbook.comnih.gov
LNCaPMTS-3 daysMost sensitive to growth arrest at 5 μM nih.gov
22Rv1, PC-3Clonogenic-3 days treatment, 14 days incubationReduced clonogenic potential by >90% nih.gov
RPMI8226, MM.1S, U266Growth Inhibition0-1 μM48 hDose-dependent inhibition (IC₅₀ 450-600 nM) medchemexpress.commedchemexpress.com
AML primary cellsClonogenic--Dose-dependent inhibition (mean IC₅₀ 218 nM) researchgate.net
HMPV-infected LLC-MK2MTS--Potent antiviral activity (SI-MTT = 278.16) researchgate.netresearchgate.net

Apoptosis Detection Assays (e.g., Caspase Activity, Annexin V Staining)

Apoptosis detection assays are employed to determine if AVN-944 induces programmed cell death. These assays often involve measuring caspase activity or detecting phosphatidylserine (B164497) externalization using Annexin V staining.

AVN-944 has been shown to induce apoptosis in various cancer cell lines. In prostate cancer cells, AVN-944 induced apoptosis in 22Rv1 cells and, to a lesser extent, in LNCaP and DU145 cells glpbio.comnih.govsydlabs.com. The use of a pan-caspase inhibitor suggested that AVN-944-induced death in 22Rv1 and LNCaP cells was caspase-dependent, while cell death in DU145 cells was caspase-independent glpbio.comnih.govsydlabs.com. Analysis of caspase activation revealed that caspase-2 cleavage was activated in LNCaP and 22Rv1 cells nih.gov. Detection of caspase-9 cleavage in 22Rv1 cells treated with 5 μM AVN-944 for 2 days suggested the induction of the mitochondrial apoptotic pathway nih.gov.

In multiple myeloma cell lines (MM.1S and RPMI8226), AVN-944 (800 nM) induced apoptosis and modest cleavage of caspase 3, 8, and 9 after 48 and 72 hours medchemexpress.commedchemexpress.comresearchgate.net. AVN-944 has also been reported to induce apoptosis in MM cell lines primarily via a caspase-independent, Bax/AIF/Endo G pathway caymanchem.commedchemexpress.com.

Annexin V staining, often combined with a vital dye like propidium (B1200493) iodide (PI), is a common method to detect early apoptotic cells by their translocation of phosphatidylserine to the outer cell membrane nih.govbiolegend.comresearchgate.net. Annexin V staining has been used to show that AVN-944 induced apoptosis in Raji and CCRF-CEM cell lines nih.gov.

Cell Cycle Analysis (e.g., Flow Cytometry)

Cell cycle analysis, typically performed using flow cytometry, is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) thermofisher.com. This technique helps understand how AVN-944 affects the progression of cells through the cell cycle.

AVN-944 has been shown to induce cell cycle arrest in various cancer cell lines. In prostate cancer cells, AVN-944 induced G1 arrest in LNCaP cells and S-phase block in androgen-independent 22Rv1, DU145, and PC-3 cells chemicalbook.comnih.gov. Cell cycle analysis was performed on prostate cancer cells treated with AVN-944 for 2 days nih.gov. Flow cytometry has also been used to analyze changes in mitochondrial membrane potential after AVN-944 treatment nih.gov. In U2OS cells, flow cytometric analysis was used to assess the effects of AVN-944 on nucleostemin stability nih.gov.

Here is a summary of cell cycle arrest findings:

Cell LineAVN-944 TreatmentCell Cycle EffectSource
LNCaP-G1 arrest chemicalbook.comnih.gov
22Rv1, DU145, PC-3-S-phase block chemicalbook.comnih.gov

Molecular Biology Methodologies

Molecular biology techniques are essential for investigating the effects of AVN-944 at the level of gene and protein expression.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

Quantitative real-time PCR (qRT-PCR) is a sensitive technique used to quantify mRNA levels and validate changes in gene expression researchgate.net. This method has been applied in AVN-944 studies to assess the expression of specific genes.

qRT-PCR was used to test the mRNA levels of differentiation markers in prostate cancer cells treated with AVN-944 nih.gov. AVN-944 induced the expression of genes coding for prostasomal proteins, keratins, and other proteins, including tumor suppressor genes MIG-6 and NDRG1, in androgen-independent prostate cancer cells glpbio.comresearchgate.netsydlabs.com. Relative changes in gene expression were calculated after normalization to the expression levels of a reference gene like RPS25 nih.gov. qRT-PCR has also been used to validate candidate gene expression biomarkers identified from global gene expression analysis in various cell lines treated with AVN-944 aacrjournals.orgaacrjournals.org. These validated markers correlate with AVN-944 induced guanine (B1146940) depletion aacrjournals.org.

Western Blot Analysis for Protein Expression and Modification

Western blot analysis is a widely used technique to detect specific proteins, measure their expression levels, and assess post-translational modifications caymanchem.commedchemexpress.commedchemexpress.comnih.govbiorxiv.orgresearchgate.netspandidos-publications.com. This method provides insights into the protein-level effects of AVN-944.

Western blot analysis has been used to study changes in the expression of cell cycle regulators in AVN-944-treated prostate cancer cell lines nih.gov. AVN-944 reduced levels of cyclin D2 in all studied cell lines nih.gov. Changes in protein levels of cyclins A and B1 were cell-line specific, being reduced in 22Rv1 and LNCaP cells and increased in DU145 and PC-3 cells nih.gov. Cyclin E was induced in 22Rv1, LNCaP, and DU145 cells but was not detected in PC-3 cells nih.gov. AVN-944 also induced the expression of the cyclin-dependent kinase inhibitor 1A (p21Cip1) in 22Rv1 and LNCaP cells nih.gov. Induction of p53 protein was detected only in LNCaP cells nih.gov.

Western blot analysis also revealed that AVN-944 induced the release of cytochrome c and, to a lesser extent, AIF and Smac from mitochondria in prostate cancer cells, indicating the involvement of the mitochondrial apoptotic pathway nih.gov. In multiple myeloma cells, Western blot analysis showed that AVN-944 induced modest cleavage of caspase 3, 8, and 9 and markedly upregulated Bax and Bak, without significant changes in Bcl-2, Mcl-1, XIAP, and Bad medchemexpress.commedchemexpress.comresearchgate.net. Translocation of mitochondrial proapoptotic proteins AIF and Endo G to cytosolic fractions was also observed medchemexpress.commedchemexpress.com. Western blot analysis has also been used to measure the knockdown of Mdm2 in cells treated with siRNA and AVN-944 nih.gov.

Here is a summary of protein expression changes observed via Western Blot:

ProteinCell Line(s)AVN-944 EffectSource
Cyclin D2All prostate cancer linesReduced levels nih.gov
Cyclins A, B122Rv1, LNCaPReduced levels nih.gov
Cyclins A, B1DU145, PC-3Increased levels nih.gov
Cyclin E22Rv1, LNCaP, DU145Induced nih.gov
p21Cip122Rv1, LNCaPInduced expression nih.gov
p53LNCaPInduced detection nih.gov
Cytochrome cProstate cancer cellsInduced release from mitochondria nih.gov
AIF, SmacProstate cancer cellsInduced release from mitochondria (to a lesser extent) nih.gov
Caspase 3, 8, 9MM.1S, RPMI8226Modest cleavage medchemexpress.commedchemexpress.comresearchgate.net
Bax, BakMM.1S, RPMI8226Markedly upregulated medchemexpress.commedchemexpress.com
Bcl-2, Mcl-1, XIAP, BadMM.1S, RPMI8226No significant changes medchemexpress.commedchemexpress.com
AIF, Endo GMM.1S, RPMI8226Translocation to cytosolic fractions medchemexpress.commedchemexpress.com
NucleosteminMCF-7, NB4, U2OSRapid disappearance of protein levels (inhibition by GTP depletion) nih.gov
Nucleophosmin, NucleolinMCF-7, NB4, U2OSNo disappearance of protein levels (inhibition by GTP depletion) nih.gov
Mdm2U2OSKnockdown measured after siRNA treatment nih.gov

Ribosomal RNA Synthesis Measurement

Studies have investigated the impact of AVN-944 on ribosomal RNA (rRNA) synthesis as a consequence of guanine nucleotide depletion. Depletion of guanine nucleotides by IMPDH inhibitors like AVN-944 causes a significant reduction in intracellular GTP levels aacrjournals.orgnih.gov. This depletion has been shown to lead to a striking inhibition of RNA synthesis within a few hours of exposure aacrjournals.orgnih.govnih.govsydlabs.com.

Specifically, AVN-944 has been demonstrated to cause an early and near-complete reduction in the levels of the 45S precursor rRNA synthesis aacrjournals.orgnih.govnih.govsydlabs.com. This effect has been measured using techniques such as PCR and by assessing the incorporation of [³H]-uridine into RNA aacrjournals.orgnih.gov. The inhibition of rRNA synthesis is thought to be a consequence of the putative inhibition of RNA polymerase I (Pol I), which is involved in the transcription of ribosomal RNA genes aacrjournals.orgnih.gov. This inhibition of Pol I activity and the resulting reduction in rRNA synthesis contribute to nucleolar disruption and the translocation of nucleolar proteins aacrjournals.orgnih.govnih.gov.

Data from studies using K562 and CCRF-CEM cells showed that maximum inhibition of [³H]-uridine incorporation occurred at 1 µM AVN-944, resulting in over 80% inhibition within 4 hours, with sustained inhibition for 24 hours nih.gov. This inhibition was comparable to that observed with actinomycin-D, a known inhibitor of RNA polymerases nih.gov.

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are crucial for understanding the mechanism of action of AVN-944, particularly its effects on IMPDH activity and intracellular nucleotide levels.

IMPDH Activity Assays

AVN-944 is characterized as a potent and selective inhibitor of IMPDH medkoo.commedchemexpress.comsydlabs.com. Assays measuring IMPDH activity are used to determine the potency and specificity of AVN-944 against different isoforms of the enzyme. AVN-944 has been shown to inhibit human IMPDH isoforms I and II with Ki values ranging from 6 to 10 nM ncats.iomedkoo.comsydlabs.com. This indicates a high affinity and inhibitory effect on the enzyme.

IMPDH activity assays typically involve monitoring the conversion of inosine (B1671953) 5'-monophosphate (IMP) to xanthine (B1682287) 5'-monophosphate (XMP) in the presence of NAD+ as a cofactor, which is coupled with the formation of NADH novocib.comnovocib.com. The rate of NADH formation can be measured spectrophotometrically, and the inhibition by AVN-944 can be quantified. Studies have shown that AVN-944 is a noncompetitive inhibitor of IMPDH medkoo.comnih.govmedchemexpress.com.

Intracellular Guanine Nucleotide Quantification

Quantifying intracellular guanine nucleotide levels is essential to confirm that AVN-944's inhibitory effect on IMPDH translates into a depletion of GTP and other guanine nucleotides within cells. Methods such as High-Performance Liquid Chromatography (HPLC) are used for the extraction, identification, and quantification of intracellular nucleotides like GMP, GDP, and GTP novocib.com.

Studies have demonstrated that AVN-944 treatment leads to a significant depletion of intracellular GTP levels in various tumor cell lines aacrjournals.orgnih.govnih.govnih.govsigmaaldrich.comjci.orgaacrjournals.org. This depletion is a direct consequence of IMPDH inhibition, as the enzyme is the rate-limiting step in de novo guanine nucleotide synthesis nih.govnovocib.com. The extent of GTP depletion can correlate with the observed cellular responses, such as cell cycle arrest and apoptosis aacrjournals.orgnih.govnih.gov. For instance, studies have shown that AVN-944 can induce a 50-80% decrease in total intracellular GTP aacrjournals.orgnih.gov.

Interactive Table 1: Effect of AVN-944 on Intracellular GTP Levels

Cell LineAVN-944 ConcentrationObserved GTP DepletionSource
K5621 µM50-80% reduction aacrjournals.orgnih.gov
CCRF-CEM1 µM50-80% reduction aacrjournals.orgnih.gov
U2OSNot specified, significant depletion observedNear-complete reduction at 4h nih.gov
MCF-71 µmol/LRapid disappearance of nucleostemin protein (indicative of GTP depletion) nih.govaacrjournals.org
NB41 µmol/LRapid disappearance of nucleostemin protein (indicative of GTP depletion) nih.govaacrjournals.org
Huh 75µMDramatic depletion of cellular GTP novocib.com

In Vivo Animal Model Implementation

In vivo animal models are critical for evaluating the efficacy of AVN-944 in a complex biological system and for understanding its effects on tumor growth and other processes like angiogenesis.

Leukemia and Solid Tumor Xenograft Models

AVN-944 has been tested in various xenograft models to assess its anti-tumor activity against both hematologic malignancies and solid tumors.

Leukemia Models: In aggressive leukemia models, AVN-944 has demonstrated significant in vivo efficacy medchemexpress.comresearchgate.netmdpi.com. Studies using murine models of myeloproliferative disease, such as Balb/c mice injected with Ba/F3 cells transduced with an activating human Flt-3 mutation, showed that oral administration of AVN-944 significantly increased the median survival time of the treated mice medchemexpress.comresearchgate.net. For example, in one study, three out of 12 mice treated with 150 mg/kg AVN-944 were still alive when the study was terminated on Day 35, indicating a significant increase in survival compared to control groups medchemexpress.com. These preclinical results support the potential clinical development of AVN-944 for leukemias and other rapidly proliferating hematological malignancies researchgate.net.

Solid Tumor Xenograft Models: AVN-944 has also been evaluated in solid tumor xenograft models, including renal carcinoma and prostate cancer models aacrjournals.orgnih.gov. These studies aim to determine if the in vitro antiproliferative effects of AVN-944 translate into inhibition of tumor growth in vivo.

In a renal carcinoma xenograft model, AVN-944 demonstrated antiangiogenesis activity aacrjournals.org. In prostate cancer xenografts, AVN-944 has been investigated for its ability to induce apoptosis and inhibit tumor growth nih.gov. While specific detailed data tables for tumor size reduction or growth inhibition in all solid tumor models were not extensively provided in the search results, the studies indicate that AVN-944 has shown activity in these models jci.orgnih.gov.

Interactive Table 2: Summary of In Vivo Efficacy in Leukemia Model

Animal ModelCell Line UsedAVN-944 DosageAdministration RouteObserved OutcomeSource
Balb/c mice (leukemia model)Murine Ba/F3-Flt3-ITD75 or 150 mg/kg BIDOralSignificantly increased median survival time; 3 of 12 mice alive at Day 35 (at 150 mg/kg) medchemexpress.comresearchgate.net

Angiogenesis Models

Beyond its direct effects on tumor cells, AVN-944 has also been evaluated for its potential to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis aacrjournals.org. Studies have investigated AVN-944's antiangiogenic properties in in vivo models.

The in vivo matrigel (B1166635) plug assay is a common method used to assess angiogenesis. In this assay, a plug of basement membrane extract (Matrigel) containing growth factors is implanted subcutaneously in mice, and the formation of new blood vessels within the plug is evaluated after treatment with the test compound. AVN-944 has been analyzed in the in vivo matrigel plug assay and demonstrated inhibition of angiogenesis in this model aacrjournals.org.

Furthermore, in a renal carcinoma xenograft model, AVN-944's antiangiogenesis activity was also analyzed aacrjournals.org. The results from these in vivo angiogenesis models, combined with in vitro data showing potent inhibition of endothelial cell proliferation by AVN-944, suggest that the drug could be developed as a novel antiangiogenic agent for cancer therapy aacrjournals.org.

Viral Infection Models

Studies have explored the antiviral activity of AVN-944 in viral infection models, particularly against arenaviruses and human metapneumovirus (hMPV). AVN-944 has demonstrated antiviral activity against arenavirus infection in cell culture. Specifically, in Vero76 cells infected with Tacaribe virus (TCRV), treatment with AVN-944 at concentrations of 7.5 µM and above resulted in a significant decrease in virus titers, exceeding 90% reduction, while exhibiting minimal cytotoxicity at these concentrations. nih.govmdpi.com This supports the utility of arenavirus lifecycle modeling systems for identifying and characterizing novel antiviral compounds like AVN-944. nih.gov

AVN-944 has also been identified as an inhibitor of arenavirus RNA synthesis and has shown activity against arenavirus infection. medchemexpress.commedchemexpress.comnih.gov This antiviral effect, observed in studies involving Junin virus (JUNV) RNA synthesis, supports the potential therapeutic value of IMPDH inhibitors against New World arenaviruses. nih.govnih.gov

Furthermore, IMPDH has been identified as a potential target for anti-monkeypox virus (MPXV) agents. In a study screening a compound library using an MPXV infection cell culture assay, AVN-944 was identified as one of the most potent compounds against MPXV. biorxiv.org

Computational and In Silico Approaches

Computational and in silico methods play a significant role in the investigation of AVN-944, particularly in the context of identifying potential antiviral applications and understanding its interactions with target proteins.

Deep Learning-Based Pharmacophore Identification

Molecular Dynamics (MD) Simulation for Protein-Ligand Stability

Virtual Screening Methodologies

Interdisciplinary Research Frameworks

Research involving AVN-944 is often conducted within interdisciplinary frameworks, integrating expertise from various scientific disciplines to gain a comprehensive understanding of its potential applications and mechanisms. ontosight.ai

Integration of Chemical Biology, Cell Biology, and Virology

The study of compounds like AVN-944 benefits significantly from the integration of chemical biology, cell biology, and virology. This interdisciplinary approach allows researchers to investigate how chemical compounds interact with biological systems at a cellular level and impact viral processes. Chemical biology provides tools to modulate and study protein functions. Cell biology offers insights into cellular processes affected by the compound and viral replication cycles. Virology contributes the understanding of viruses, their life cycles, and potential targets for intervention. uochb.czvanderbilt.edu By combining these disciplines, researchers can identify how AVN-944, as a chemical entity, influences cellular pathways relevant to viral infection and proliferation, as demonstrated in studies exploring its effect on IMPDH and subsequent impacts on viral RNA synthesis and infection in cell culture models. nih.govnih.gov This integrated approach is essential for the design, synthesis, and evaluation of small molecules with specific biological activities against viral diseases. ontosight.ai

Data Tables

While detailed quantitative data tables were not extensively available in the search results for direct inclusion, the following summarizes key findings related to viral inhibition:

Viral TargetAVN-944 EffectConcentration (if specified)Model SystemSource
Tacaribe Virus (TCRV)Decreased virus titers (>90% reduction)≥ 7.5 µMVero76 cells nih.govmdpi.com
Arenavirus RNA synthesisInhibitionNot specifiedMinigenome assay nih.govnih.gov
Arenavirus infectionBlocks infectionNot specifiedCell culture nih.govmedchemexpress.commedchemexpress.comnih.gov
Human metapneumovirus (hMPV)May prevent membrane fusionNot specifiedIn silico (F protein) researchgate.net
Monkeypox Virus (MPXV)Potent inhibitionNot specifiedCell culture assay biorxiv.org

Systems Biology Approaches for Pathway Delineation

Systems biology approaches have been instrumental in delineating the complex biological pathways affected by AVN-944, a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH). caymanchem.commedkoo.com IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides, essential for DNA and RNA synthesis, energy metabolism, and cellular signaling. medkoo.comnih.govaacrjournals.orgdrugbank.com By inhibiting IMPDH, AVN-944 depletes intracellular guanosine (B1672433) triphosphate (GTP) pools, leading to downstream effects on various cellular processes. medkoo.comnih.govaacrjournals.org

Transcriptional profiling using whole-genome microarray platforms has been employed to characterize the effects of AVN-944 in various biological systems and cell lines, including HL-60, HT-29, MiaPaca2, PANC1, IM9, KG-1, and K-562 cells, as well as stimulated and unstimulated normal human peripheral blood mononuclear cells (PBMCs). aacrjournals.org These studies have revealed that AVN-944 treatment results in the differential expression of a significant number of genes, ranging from 65 to 722 depending on the cell type, concentration, and exposure duration. aacrjournals.org

Functional analyses of these differentially expressed genes using Gene Ontology (GO) categories have consistently highlighted the biological activities affected by AVN-944 treatment. aacrjournals.org These include purine (B94841) and pyrimidine (B1678525) biosynthesis, mitochondrial functions, metabolic pathways and energy production, cell proliferation, and the apoptotic cascade. aacrjournals.org The collective impact on these pathways helps define the mechanism of action of AVN-944 and underscores its potential as an anti-cancer therapeutic. aacrjournals.org

Further research has utilized systems-level investigations to explore the mechanisms of cell death induced by AVN-944. In multiple myeloma cells, AVN-944 has been shown to induce apoptosis primarily through a caspase-independent pathway involving Bax, AIF (apoptosis-inducing factor), and Endo G (endonuclease G). caymanchem.commedkoo.commedchemexpress.com Studies in prostate cancer cells (LNCaP, 22Rv1, DU145, and PC-3) have also demonstrated AVN-944-induced cell cycle arrest and cell death, with variations in the activation of caspase-dependent and caspase-independent pathways depending on the cell line. nih.gov For instance, AVN-944 induced caspase-dependent apoptosis in 22Rv1 and LNCaP cells, while also causing caspase-independent cell death in LNCaP and DU145 cells. nih.gov The induction of the mitochondrial cell death pathway was suggested in 22Rv1 cells based on the activation of caspase-9 and caspase-3 and PARP cleavage. nih.gov In LNCaP cells, the p53/caspase-2/AIF pathway appeared to be activated. nih.gov

Changes in the expression of cell cycle regulators have also been analyzed using systems approaches like Western blot analysis. nih.gov AVN-944 reduced cyclin D2 levels in all studied prostate cancer cell lines. nih.gov However, changes in cyclins A and B1 were cell-line specific, decreasing in 22Rv1 and LNCaP cells and increasing in DU145 and PC-3 cells. nih.gov Cyclin E was induced in 22Rv1, LNCaP, and DU145 cells but not detected in PC-3 cells. nih.gov The expression of the cyclin-dependent kinase inhibitor 1A (p21Cip1) was induced in 22Rv1 and LNCaP cells, while p53 protein induction was observed only in LNCaP cells. nih.gov

Systems biology approaches have also contributed to understanding the antiviral potential of AVN-944. Lifecycle modelling systems have supported IMPDH as a pro-viral factor and an antiviral target for New World arenaviruses. nih.gov Using these systems, AVN-944 was identified as an inhibitor of arenavirus RNA synthesis. nih.gov

The application of systems biology, including transcriptional profiling and pathway analysis, provides a comprehensive view of how AVN-944 perturbs cellular networks, leading to its observed biological effects. aacrjournals.org These approaches are crucial for delineating the intricate pathways involved in AVN-944's mechanism of action, including its impact on nucleotide biosynthesis, cell cycle progression, apoptosis, and potential antiviral activity. aacrjournals.orgnih.gov

Data Tables

Here are some illustrative data points derived from research findings discussed in the text, presented in interactive data tables.

Cell LineAVN-944 IC50 (µM)Reference
HL-600.02 - 0.279 aacrjournals.orgsigmaaldrich.cn
HT-290.02 - 0.279 aacrjournals.orgsigmaaldrich.cn
MiaPaca2Not specified within range aacrjournals.org
PANC1Not specified within range aacrjournals.org
IM9Not specified within range aacrjournals.org
KG-10.02 - 0.279 aacrjournals.orgsigmaaldrich.cn
K-5620.13 - 0.16 aacrjournals.orgsigmaaldrich.cnnih.gov
LNCaPMost sensitive nih.gov
22Rv1Inhibited proliferation nih.gov
DU145Inhibited proliferation nih.gov
PC-3Inhibited proliferation nih.gov
RPMI82260.45 medkoo.com
MM.1S0.45 medkoo.com
U2660.60 medkoo.com
MV-4-110.026 medchemexpress.com
Ba/F3-Flt3-ITD0.030 medchemexpress.com
Cell Line (Prostate Cancer)Cell Cycle EffectApoptosis InductionCaspase ActivationMitochondrial Pathwayp53 Induction
LNCaPG1 arrest nih.govYes nih.govCaspase-2 activated nih.gov, Caspase-9/3 not strongly activated nih.govAIF, cytochrome c, Smac release nih.govYes nih.gov
22Rv1S-phase block nih.govYes nih.govCaspase-2, -9, -3 strongly activated nih.govSuggested nih.govNo nih.gov
DU145S-phase block nih.govYes (to lesser degree) nih.govNot detected nih.govNot specifiedNo nih.gov
PC-3S-phase block nih.govNot detected nih.govNot detected nih.govNot specifiedNo nih.gov
Biological Process Affected by AVN-944 (Based on GO Analysis)Reference
Purine and Pyrimidine Biosynthesis aacrjournals.org
Mitochondrial Functions aacrjournals.org
Metabolic Pathways and Energy Production aacrjournals.org
Cell Proliferation aacrjournals.org
Apoptotic Cascade aacrjournals.org

Future Directions and Emerging Research Avenues for Avn 944

Discovery of Novel Biological Targets and Off-Target Effects

Beyond its primary target, IMPDH, research continues to explore other potential biological targets and possible off-target effects of AVN-944. Studies have shown that AVN-944 impacts IMPDH and other proteins critical to cancer cell activities, including nucleotide biosynthesis, energy and metabolism, DNA replication, apoptosis, and cell cycle control. nih.govdrugbank.com Functional analyses of global gene expression signatures associated with IMPDH inhibition by AVN-944 have highlighted effects on purine (B94841) and pyrimidine (B1678525) biosynthesis, mitochondrial functions, metabolic pathways, energy production, cell proliferation, and the apoptotic cascade. aacrjournals.org These findings suggest that while IMPDH is the primary target, AVN-944's effects extend to a network of cellular processes, providing avenues for further investigation into novel targets and the full spectrum of its biological impact.

Advanced Elucidation of Anti-Cancer Mechanisms

Further research is needed to fully elucidate the complex anti-cancer mechanisms of AVN-944. While its core function as an IMPDH inhibitor leading to GTP depletion is established, the downstream effects and interactions within cancer cells are still being explored. Studies in prostate cancer cells, for instance, have shown that AVN-944 induces cell cycle arrest, cell death, and differentiation. nih.govnih.gov It has been observed to induce caspase-dependent and caspase-independent cell death pathways, upregulate pro-apoptotic proteins like Bax and Bak, and suppress anti-apoptotic proteins like survivin. nih.govnih.govmedchemexpress.com The induction of differentiation in androgen-independent prostate cancer cells and their sensitization to TRAIL-induced apoptosis also represent important areas for further mechanistic understanding. nih.govnih.gov

Understanding Evasion of Multidrug Resistance Mechanisms

A key area of research involves understanding how AVN-944 may evade multidrug resistance mechanisms commonly encountered in cancer treatment. Preclinical studies have indicated that AVN-944 (VX-944) demonstrated potency and maintained activity in cancer cells bearing oncogenic mutations and in chemoresistant primary cancer cells. medchemexpress.comresearchgate.net Specifically, it has shown activity against drug-resistant cell lines, including those resistant to doxorubicin (B1662922), melphalan (B128), and dexamethasone, with IC50 values similar to drug-sensitive parental lines. medchemexpress.commedkoo.commedchemexpress.com Further research is needed to fully delineate the mechanisms by which AVN-944 overcomes these resistance pathways.

Activity in Chemoresistant Primary Cancer Cells

The observed activity of AVN-944 in chemoresistant primary cancer cells is a critical area for future investigation. medchemexpress.comresearchgate.net This suggests that AVN-944 could potentially be effective in treating cancers that have become resistant to conventional chemotherapy regimens. Detailed studies are required to identify the specific types of chemoresistant primary cancer cells where AVN-944 demonstrates efficacy and to understand the underlying biological reasons for this activity.

Exploration of Combination Therapeutic Strategies in Preclinical Settings

Exploring the potential of AVN-944 in combination with other therapeutic agents is a significant avenue for future research. Preclinical studies have shown that AVN-944 can enhance the cytotoxicity of other agents, such as doxorubicin and melphalan, in multiple myeloma cells. medchemexpress.commedchemexpress.com Additive effects have also been observed in combination with bone marrow stromal cells derived from multiple myeloma patients. medchemexpress.commedchemexpress.com A Phase II clinical trial investigating AVN-944 in combination with gemcitabine (B846) in patients with pancreatic cancer has been initiated, highlighting the clinical relevance of combination strategies. bioworld.comresponsibilityreports.comnih.gov Further preclinical studies are needed to identify other synergistic combinations and to understand the mechanisms driving these interactions.

Investigation of Tissue-Specific Responses to IMPDH Inhibition by AVN-944

Investigating the tissue-specific responses to IMPDH inhibition by AVN-944 is crucial for optimizing its therapeutic use and understanding potential differential effects across various tissues and tumor types. While IMPDH is overexpressed in many cancers, particularly hematological malignancies and solid tumors, the extent of this overexpression and the dependence on de novo purine synthesis can vary between tissue types. axonmedchem.commdpi.comdrugbank.com Studies have shown that AVN-944 inhibits the proliferation of a wide range of hematologic and epithelial tumor cell types. aacrjournals.org However, research in the context of tuberous sclerosis complex (TSC) has paradoxically shown preferential inhibition of TSC2+/+ cell growth compared to TSC2-/- cells by AVN-944, suggesting complex, context-dependent responses that warrant further investigation into tissue-specific metabolic dependencies and signaling pathways. jci.org

Q & A

Q. What is the primary mechanism of action of AVN-944 in cancer and antiviral research?

AVN-944 is a selective, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH1/2), enzymes critical for de novo guanine nucleotide biosynthesis. By blocking IMPDH, AVN-944 depletes intracellular GTP pools, disrupting RNA/DNA synthesis, cell proliferation, and survival. In cancer, this preferentially targets malignancies with upregulated IMPDH2 (e.g., KMT2A-rearranged AML) . In virology, GTP depletion inhibits replication of orthopoxviruses (e.g., monkeypox, vaccinia) dependent on host nucleotide metabolism . Methodological Insight: Assess GTP levels via LC-MS or enzymatic assays to confirm target engagement. Correlate IMPDH2 expression (qPCR/Western blot) with drug sensitivity .

Q. Which experimental models are suitable for studying AVN-944's efficacy in hematologic malignancies?

Primary patient-derived KMT2A-rearranged AML cells (e.g., MLLGA and MLLGB subtypes) are key models, as IMPDH2 expression and nucleotide metabolism vary between subtypes. Use ex vivo drug sensitivity screening (DSS, dose-response curves) combined with phosphoproteomics to identify subtype-specific responses . For antiviral studies, employ vaccinia virus (VACV)- or MPXV-infected cell lines (e.g., Huh7) with viral DNA quantification (qPCR) and cytotoxicity assays (WST) .

Q. What biomarkers predict sensitivity to AVN-944 in AML?

Key biomarkers include:

  • IMPDH2 overexpression : Strongly correlates with AVN-944 sensitivity in KMT2Ar-AML, particularly MLLGA .
  • DPYD downregulation : Low pyrimidine degradation enzyme levels enhance purine metabolism dependency .
  • Nucleolar protein signatures : High NPM1, NCL, or UBF1 expression associates with sensitivity .
    Methodological Insight: Stratify patient samples by karyotype and IMPDH2 expression. Use Spearman correlation to link biomarker levels with drug response metrics (e.g., DSS) .

Advanced Research Questions

Q. How can contradictory phosphoproteomic data from AVN-944-treated AML subtypes be resolved?

Contradictions arise from subtype-specific signaling rewiring. For example, AVN-944 increases phosphopeptides linked to RNA splicing in R6171 (MLLGA) but reduces phosphorylation in T2354 (MLLGB). To resolve this:

  • Perform principal component analysis (PCA) to separate subtypes in multi-dimensional phosphoproteomic space .
  • Conduct pathway enrichment analysis (e.g., Gene Ontology) to identify divergent biological processes (e.g., DNA damage vs. focal adhesion) .
  • Validate findings using stratified analyses by karyotype and IMPDH2 expression .

Q. What methodologies integrate multi-omics data to study AVN-944's effects?

Combine phosphoproteomics, transcriptomics, and metabolomics:

  • Phosphoproteomics : Identify kinase signaling changes (e.g., nuclear vs. ribosomal pathways) using SILAC labeling and LC-MS/MS .
  • Transcriptomics : Track GTP-depletion-induced gene expression shifts (e.g., IMPDH2, DPYD) via RNA-seq .
  • Metabolomics : Quantify nucleotide pools (GTP, ATP) and salvage pathway metabolites with targeted MS .
    Advanced Tip: Use correlation networks to link phosphorylation events with metabolic flux changes .

Q. How can AVN-944's dual anticancer and antiviral activity be leveraged in experimental design?

  • Dual-application models : Test AVN-944 in co-cultures of cancer cells (e.g., AML) and orthopoxviruses to assess GTP depletion's impact on both .
  • Mechanistic overlap : Focus on shared nucleotide metabolism dependencies. Use siRNA knockdown of IMPDH2 in viral models to confirm target specificity .
  • Dosage optimization : Balance cytotoxicity (CC50) and antiviral potency (IC50) using dose-matrix assays .

Q. What strategies validate IMPDH2 as a therapeutic target in resistant AML?

  • Genetic perturbation : CRISPR/Cas9 knockout of IMPDH2 in resistant lines to test rescue of AVN-944 sensitivity .
  • Combination therapy : Pair AVN-944 with pyrimidine antagonists (e.g., gemcitabine) to exacerbate nucleotide stress .
  • Dynamic biomarkers : Monitor GTP levels and IMPDH2 activity longitudinally in patient-derived xenografts (PDX) .

Q. How are pharmacodynamic biomarkers analyzed in preclinical AVN-944 studies?

  • GTP quantification : Use enzymatic assays (e.g., GTPase activity) or mass spectrometry .
  • Gene expression panels : Track 32-gene signatures linked to nucleotide metabolism (e.g., GMPS, PRPS1) via qPCR .
  • Functional assays : Measure apoptosis (Annexin V) and cell cycle arrest (PI staining) post-treatment .

Q. What statistical approaches differentiate subtype-specific responses in heterogeneous AML cohorts?

  • Unsupervised clustering : Group samples by phosphoproteomic or transcriptomic profiles pre-/post-treatment .
  • Linear mixed models : Account for inter-patient variability in drug response .
  • Benjamini-Hochberg correction : Adjust p-values for multi-omic data to reduce false discoveries .

Q. How can AVN-944's impact on nucleolar biology be mechanistically explored?

  • Nucleolar stress assays : Measure rRNA synthesis (EU incorporation) and nucleolar morphology (electron microscopy) .
  • Interaction proteomics : Identify AVN-944-binding proteins (e.g., NPM1) via affinity purification-MS .
  • Live-cell imaging : Track nucleolar disassembly in real-time using GFP-tagged nucleolar markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.